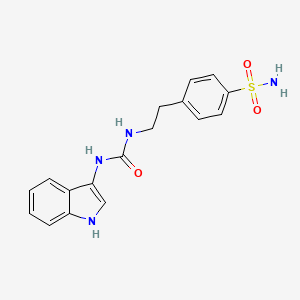
4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide, also known as SU6656, is a synthetic compound that has been extensively studied for its potential applications in scientific research. SU6656 belongs to the class of small molecule inhibitors that target protein kinases, which are crucial enzymes involved in regulating various cellular processes.
Aplicaciones Científicas De Investigación
4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide has been widely used in scientific research for its ability to inhibit Src family kinases, which are involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activity of Src, Fyn, and Yes kinases, which are overexpressed in various cancers. This compound has also been used to investigate the role of Src kinases in cell migration, invasion, and angiogenesis. Moreover, this compound has been used to study the function of Src kinases in the central nervous system, where they play a critical role in synaptic plasticity and memory formation.
Mecanismo De Acción
4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide inhibits Src family kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate groups to downstream signaling molecules. This results in the attenuation of downstream signaling pathways, which are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to inhibit angiogenesis and metastasis in various cancer models. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide in lab experiments is its high specificity for Src family kinases, which allows for the selective inhibition of these enzymes without affecting other signaling pathways. Moreover, this compound has been extensively characterized in terms of its pharmacokinetics and toxicity, which makes it a reliable tool for scientific research. However, one limitation of using this compound is its relatively low potency compared to other Src inhibitors, which may require higher concentrations of the compound to achieve desired effects.
Direcciones Futuras
There are several future directions for research on 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide. One area of interest is the development of more potent and selective Src inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of Src kinases in other diseases, such as diabetes, inflammation, and cardiovascular disease. Moreover, the use of this compound in combination with other targeted therapies, such as immunotherapy and epigenetic therapy, may provide new opportunities for cancer treatment. Finally, the development of this compound-based imaging probes may enable the non-invasive detection of Src kinase activity in vivo.
Métodos De Síntesis
The synthesis of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide involves the reaction of 4-bromobenzene sulfonamide with 2-aminoethylurea in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 3-indolylmethylamine in the presence of palladium catalyst and triethylamine to yield this compound. The purity of the compound is confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-25(23,24)13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,18,23,24)(H2,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESYOSRDTBERQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)
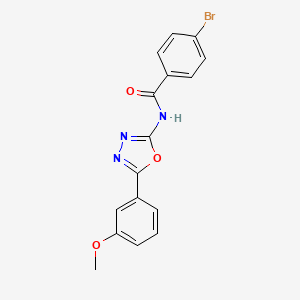
![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)
![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)

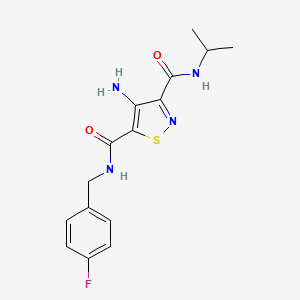

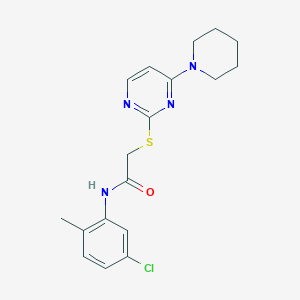
![Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride](/img/structure/B2417345.png)
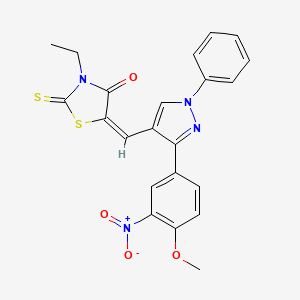

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2417349.png)